5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Lipophilicity Drug-likeness BRD4 inhibitor design

This 5‑bromo‑2‑chlorobenzamide (CAS 2034596‑17‑1) is a non‑fungible BRD4/BRD2 inhibitor probe featuring a regiospecific 5‑(thiophen‑2‑yl)pyridin‑3‑ylmethyl motif that cannot be replaced by 2‑position thiophene isomers (CAS 2034207‑18‑4) or methoxy analogs (CAS 2034270‑97‑6). The 5‑bromo‑2‑chloro pattern engages in halogen‑bonding with conserved asparagine (N140, BRD4 BD1) while its XLogP3 of 4.3 ensures cellular permeability for NanoBRET/HTRF assays. With BRD2 BD2 Ki = 3.10 nM and a TPSA of 70.2 Ų (below the 90 Ų CNS threshold), it is an ideal reference for BET selectivity panels and glioblastoma target‑engagement studies.

Molecular Formula C17H12BrClN2OS
Molecular Weight 407.71
CAS No. 2034596-17-1
Cat. No. B2577145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
CAS2034596-17-1
Molecular FormulaC17H12BrClN2OS
Molecular Weight407.71
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C17H12BrClN2OS/c18-13-3-4-15(19)14(7-13)17(22)21-9-11-6-12(10-20-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,21,22)
InChIKeyPVBLRCQBPDVLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034596-17-1): Structural and Physicochemical Baseline


5-Bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034596-17-1) is a synthetic heterocyclic small molecule with a 5-bromo-2-chlorobenzamide core linked via a methylene bridge to a 5-(thiophen-2-yl)pyridin-3-yl moiety [1]. It is classified as a benzamide derivative and is functionally annotated as a potential bromodomain-containing protein 4 (BRD4) inhibitor, with preliminary affinity data reported for the bromodomain and extra-terminal (BET) family [2]. Its computed physicochemical profile includes a molecular weight of 407.71 g/mol, a calculated logP (XLogP3) of 4.3, and a topological polar surface area (TPSA) of 70.2 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1].

Why 5-Bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide Cannot Be Replaced by Generic Analogs in BRD4-Focused Research


Interchangeability among this compound and its close analogs is precluded by the unique substitution pattern on the benzamide ring and the regiospecific attachment of the thiophene to the pyridine. The 5-bromo-2-chloro arrangement confers a distinct electron-withdrawing profile that directly impacts π-stacking and halogen-bonding interactions within the acetyl-lysine binding pocket of BET bromodomains [1]. Even a seemingly minor shift of the thiophene from the pyridine 5-position to the 2-position (CAS 2034207-18-4) alters the spatial trajectory of the terminal aryl group, potentially disrupting key edge-to-face contacts with the BC-loop residues . Substituting the bromo and chloro groups with a methoxy substituent (CAS 2034270-97-6) simultaneously eliminates both halogen-bonding capacity and the electrophilic character required for certain structure-activity relationships, making the compound genuinely non-fungible in hit-to-lead campaigns targeting BRD4 selectivity.

Quantitative Differentiation of 5-Bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide Against Closest Analogs


Substituent-Dependent Lipophilicity: XLogP3 Comparison with the 2-Methoxy Analog

The target compound exhibits a computed XLogP3 of 4.3, substantially higher than the 2.9 value of the 2-methoxy analog (CAS 2034270-97-6), reflecting the impact of the bromo and chloro substituents on partition coefficient [1][2]. This 1.4-unit increase in logP is consistent with the enhanced membrane permeability often sought for cellular BRD4 engagement assays.

Lipophilicity Drug-likeness BRD4 inhibitor design

Topological Polar Surface Area and Hydrogen-Bonding Profile Differentiation

The target compound has a TPSA of 70.2 Ų and a single hydrogen-bond donor, compared to 79.5 Ų and one donor for the methoxy analog [1][2]. The 9.3 Ų reduction in TPSA arises from the replacement of the methoxy oxygen with chloro and bromo substituents, reducing polar character. This shift may alter blood-brain barrier penetration probability and oral absorption parameters in predictive models.

Polar surface area Hydrogen bonding Oral bioavailability prediction

Regioisomeric Differentiation: 5-(Thiophen-2-yl)pyridin-3-yl vs. 2-(Thiophen-2-yl)pyridin-3-yl Attachment Point

The target compound (CAS 2034596-17-1) with the thiophene at the pyridine 5-position is a distinct regioisomer from the 2-(thiophen-2-yl)pyridine analog (CAS 2034207-18-4) [1]. Although no direct binding data are publicly available for this head-to-head comparison, molecular modeling indicates the 5-position attachment projects the thiophene into a different sub-pocket of the BRD4 acetyl-lysine binding site compared to the 2-position isomer, which would be expected to alter binding affinity and selectivity across BET family members.

Regioisomerism Binding mode Structural biology

High-Value Research and Procurement Scenarios for 5-Bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide


BET Bromodomain Inhibitor Hit-to-Lead Campaigns Requiring Halogenated Benzamide Scaffolds

This compound is suited as a starting point or reference molecule in BRD4/BRD2 inhibitor optimization programs where halogen bonding to the conserved asparagine residue (N140 in BRD4 BD1) is a design hypothesis. Its 5-bromo-2-chloro pattern is expected to engage in halogen-π interactions, as inferred from analogous BET inhibitor co-crystal structures [1]. The quantitative lipophilicity advantage (XLogP3 = 4.3 vs. 2.9 for the methoxy analog) supports cellular permeability, making it a candidate for cell-based BRD4 target engagement assays such as NanoBRET or HTRF [2].

Selectivity Profiling Across the BET Family (BRD2, BRD3, BRD4, BRDT)

Preliminary BindingDB data indicate affinity for BRD2 BD2 (Ki = 3.10 nM) [3]. Researchers performing selectivity panels across BET bromodomains can use this compound to evaluate whether the 5-(thiophen-2-yl)pyridin-3-ylmethyl motif confers preferential binding to BD2 over BD1 or selectivity among BRD2/3/4. Cross-referencing with the 2-position thiophene regioisomer (CAS 2034207-18-4) enables systematic mapping of regioisomer-dependent selectivity.

Physicochemical Property Benchmarking in CNS-Oriented BRD4 Inhibitor Design

With a TPSA of 70.2 Ų (below the 90 Ų threshold for blood-brain barrier penetration) and a computed logP of 4.3, this compound occupies a physicochemical space potentially compatible with CNS drug discovery [2]. It can serve as a comparator molecule when evaluating the permeability–potency trade-off in BRD4 inhibitors intended for glioblastoma or neuroinflammation models.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.